Azido-PEG3-FLAG Trifluoroacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

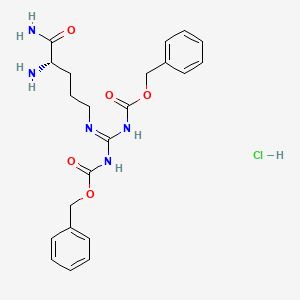

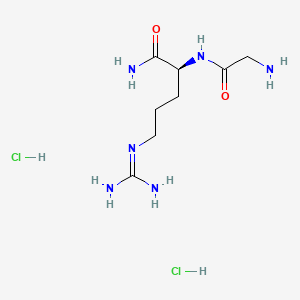

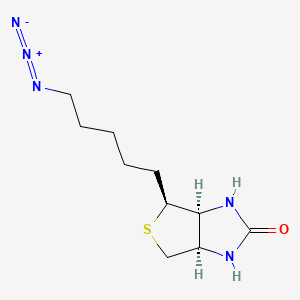

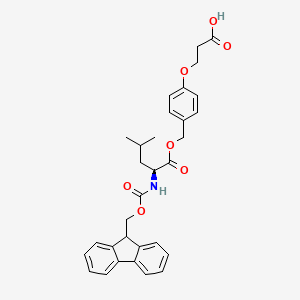

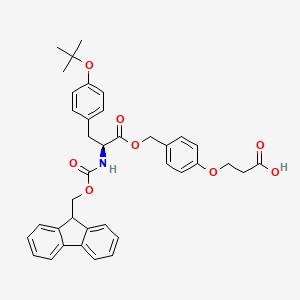

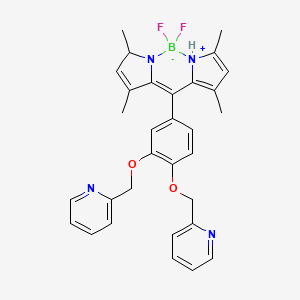

Azido-PEG3-FLAG Trifluoroacetate is a product used for the attachment of the FLAG-tag by copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC), the prototypical reaction of click chemistry . It contains a PEG-linker and its molecular formula is C50H75N13O24 .

Synthesis Analysis

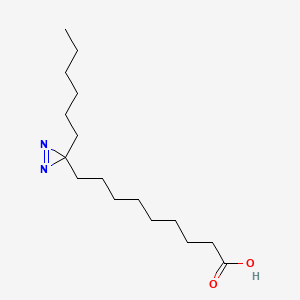

Azido-functionalized poly(ethylene glycol) (PEG) derivatives are finding increasing applications in the areas of conjugation chemistry and targeted drug delivery . The synthesis of 1,2,3-triazole adducts from their corresponding PEG azides via a convenient, mild click reaction facilitates straightforward NMR-based quantitative end-group analysis .Molecular Structure Analysis

The molecular formula of Azido-PEG3-FLAG Trifluoroacetate is C59H88N16O27S and it has a molecular weight of 1485.49 g/mol . It is a solid, white to off-white substance that is soluble in water and PBS .Chemical Reactions Analysis

Azido-PEG3-FLAG enables the FLAG-tag (DYKDDDDK) attachment to any terminal Alkyne- or Cyclooctyne (e.g. DBCO)-functionalized molecule via Cu (I)-catalyzed terminal Alkyne-Azide Click Chemistry (CuAAC) or Cu (I)-free strain-promoted Alkyne-Azide Click Chemistry (SPAAC), respectively .Physical And Chemical Properties Analysis

Azido-PEG3-FLAG Trifluoroacetate is a solid, white to off-white substance . It is soluble in water and PBS . It has a molecular weight of 1485.49 g/mol .Aplicaciones Científicas De Investigación

Bioorthogonal Labeling

Azido-PEG3-FLAG Trifluoroacetate is utilized for bioorthogonal labeling , a technique that allows scientists to introduce chemical reporters into biomolecules in living systems without interfering with native biochemical processes . This compound, with its azide group, is particularly useful for labeling nucleic acids through click chemistry reactions, enabling the study of DNA and RNA functions in vitro and in cells.

Synthesis of Modified Nucleosides

The compound plays a critical role in the synthesis of 2’-azide-modified nucleosides . These modified nucleosides are essential for RNA and DNA functionalization, which is pivotal for understanding the origin of life and the role of various RNA types in cellular regulation .

Click Chemistry Reactions

Azido-PEG3-FLAG Trifluoroacetate is a key reagent in click chemistry reactions , specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is widely used for attaching affinity tags like biotin or fluorophores to biomolecules, facilitating their detection and purification .

Protein Modification and Tracking

The compound is employed for the modification and tracking of proteins . By attaching the FLAG-tag to proteins, researchers can use immunological methods to detect or purify these proteins. This is particularly useful in proteomics to study protein interactions and functions .

Mecanismo De Acción

Target of Action

Azido-PEG3-FLAG Trifluoroacetate is primarily used for the attachment of the FLAG-tag . The FLAG-tag is a polypeptide protein tag that can be added to a protein using recombinant DNA technology. It is used in the field of molecular biology to facilitate the detection and purification of the tagged protein .

Mode of Action

The compound interacts with its targets through a process known as copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prototypical reaction of click chemistry . This reaction allows the attachment of the FLAG-tag to the target molecule . In addition, Azido-PEG3-FLAG contains a PEG-linker, which enhances the solubility and detection efficiency of the FLAG-tagged molecules .

Biochemical Pathways

The primary biochemical pathway involved in the action of Azido-PEG3-FLAG Trifluoroacetate is the CuAAC reaction . This reaction enables the attachment of the FLAG-tag to any terminal Alkyne- or Cyclooctyne-functionalized molecule . The downstream effects of this pathway are the production of FLAG-tagged molecules, which can be detected or purified immunologically .

Pharmacokinetics

It is known that the compound is used in laboratory settings for the attachment of the flag-tag . The impact of the compound’s ADME properties on its bioavailability would be an interesting area for future research.

Result of Action

The primary result of the action of Azido-PEG3-FLAG Trifluoroacetate is the production of FLAG-tagged molecules . These molecules can be detected or purified immunologically, using dye-labeled, enzyme-coupled, or immobilized anti-FLAG antibodies .

Action Environment

The action of Azido-PEG3-FLAG Trifluoroacetate is influenced by various environmental factors. For instance, the compound is recommended to be stored in dry conditions at a temperature below -15°C . Short-term exposure to ambient temperature is possible, but long-term storage at higher temperatures may affect the stability and efficacy of the compound .

Safety and Hazards

Direcciones Futuras

The Azido-PEG3-FLAG has been successfully used for the detection of Azide-tagged glycoproteins in cell lysates . This concentrations may serve as a starting point for individual assay set-up . The Peg3 domain shows many similar features as seen in other imprinted domains, which include its conserved genomic structure, allowing long-distance transcriptional regulation through ICRs, as well as allele-specific DNA methylation and subsequent monoallelic expression .

Propiedades

IUPAC Name |

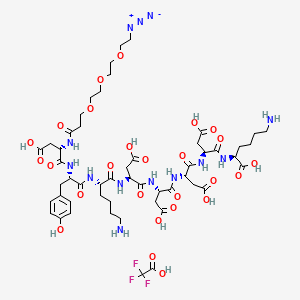

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]propanoylamino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H75N13O24.C2HF3O2/c51-12-3-1-5-29(56-44(77)31(21-27-7-9-28(64)10-8-27)58-45(78)32(22-38(66)67)55-37(65)11-15-85-17-19-87-20-18-86-16-14-54-63-53)43(76)59-34(24-40(70)71)47(80)61-36(26-42(74)75)49(82)62-35(25-41(72)73)48(81)60-33(23-39(68)69)46(79)57-30(50(83)84)6-2-4-13-52;3-2(4,5)1(6)7/h7-10,29-36,64H,1-6,11-26,51-52H2,(H,55,65)(H,56,77)(H,57,79)(H,58,78)(H,59,76)(H,60,81)(H,61,80)(H,62,82)(H,66,67)(H,68,69)(H,70,71)(H,72,73)(H,74,75)(H,83,84);(H,6,7)/t29-,30-,31-,32-,33-,34-,35-,36-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRTAQVXEALHODI-JAMBOELSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)CCOCCOCCOCCN=[N+]=[N-])O.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CCOCCOCCOCCN=[N+]=[N-])O.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H76F3N13O26 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1356.2 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

AZido-PEG3-FLAG Trifluoroacetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,4'-[[1,1'-Biphenyl]-4,4'-diylbis(2,1-diazenediyl)]bis[N,N-dibutylbenzenamine], 95%](/img/structure/B6286217.png)

![Methyl (3S)-3-amino-3-[3-bromo-5-(trifluoromethyl)phenyl]propanoate HCl salt, 95%](/img/structure/B6286230.png)